Ethyl 5-amino-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Description

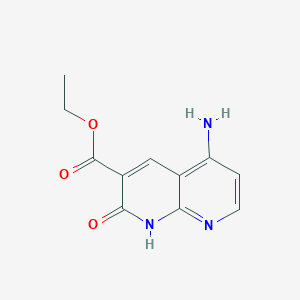

Ethyl 5-amino-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a heterocyclic compound featuring a 1,8-naphthyridine core substituted with an amino group at position 5, a ketone at position 2, and an ethyl ester at position 3.

Structure

3D Structure

Properties

Molecular Formula |

C11H11N3O3 |

|---|---|

Molecular Weight |

233.22 g/mol |

IUPAC Name |

ethyl 5-amino-2-oxo-1H-1,8-naphthyridine-3-carboxylate |

InChI |

InChI=1S/C11H11N3O3/c1-2-17-11(16)7-5-6-8(12)3-4-13-9(6)14-10(7)15/h3-5H,2H2,1H3,(H3,12,13,14,15) |

InChI Key |

GDVKTUKCOGSDPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CN=C2NC1=O)N |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Approaches

| Method | Key Steps | Advantages | Challenges |

|---|---|---|---|

| Hydrogenation Reduction | Nitro → Amino conversion via H₂/Pd·C or Fe/acidic conditions | High yield, scalable for industrial use | Requires strict inert atmosphere; catalyst poisoning risks |

| Friedländer Condensation | α-Methylene carbonyl + 2-aminonicotinaldehyde → cyclization | One-step synthesis, aqueous conditions possible | Limited substrate scope; sensitivity to pH and temperature |

| Gould-Jacobs Cyclization | β-Keto ester + 2-aminopyridine → thermal cyclization | Flexible substituent introduction | Harsh conditions (high temps); side reactions |

| Nucleophilic Substitution | Halogen → Amino replacement using amines in polar aprotic solvents | Functional group tolerance | Low yields for sterically hindered positions |

Specific Preparation Methods

Hydrogenation of Nitro Precursors

Route :

-

Nitro Intermediate Synthesis : Ethyl 5-nitro-2-oxo-1,8-naphthyridine-3-carboxylate is prepared via nitration of a parent naphthyridine ester.

-

Catalytic Hydrogenation :

Example Protocol :

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Nitro → Amino | H₂ (1.0 kg/cm²), Pd·C (10%), MeOH, 50°C, 72 h | 68–85% |

This method is scalable but requires specialized equipment for H₂ gas handling.

Friedländer Condensation

Route :

-

Reactants :

-

Aldehyde : 5-Amino-2-oxonicotinaldehyde.

-

Keto Ester : Ethyl acetoacetate or malononitrile.

-

-

Conditions : 50°C, 6–12 hours, pH 8–10.

Mechanistic Insight :

ChOH facilitates hydrogen bonding with reactants, lowering activation energy for cyclization.

Example Protocol :

This eco-friendly method avoids organic solvents and toxic catalysts.

Gould-Jacobs Cyclization

Route :

-

Reactants :

-

Pyridine Derivative : 5-Amino-2-oxonicotinic acid ester.

-

β-Keto Ester : Ethyl acetoacetate.

-

-

Conditions : Polyphosphoric acid (PPA), 100–150°C, 2–4 hours.

Example Protocol :

Side reactions (e.g., decarboxylation) are common due to harsh conditions.

Nucleophilic Substitution

Route :

-

Halo Intermediate : Ethyl 5-chloro-2-oxo-1,8-naphthyridine-3-carboxylate.

-

Amination :

Example Protocol :

Yields are moderate due to competing hydrolysis of the ester.

Reaction Optimization and Challenges

Catalyst Comparison

| Catalyst | Efficiency | Drawbacks |

|---|---|---|

| Pd·C | High yield, reusable | Expensive; requires H₂ infrastructure |

| ChOH | Green, low cost | Limited to aqueous systems; substrate-dependent activity |

| PPA | Widely used for cyclization | Corrosive; difficult purification |

Yield Enhancement Strategies

Common Impurities

-

Uncyclized Intermediates : Arise in Gould-Jacobs reactions.

-

Over-Reduced Byproducts : Observed in hydrogenation (e.g., deaminated products).

Case Study: Industrial-Scale Synthesis

-

Nitro Intermediate : Ethyl 5-nitro-2-oxo-1,8-naphthyridine-3-carboxylate.

-

Hydrogenation :

-

Reagents : Pd·C (10%), MeOH, H₂ (2.0 kg/cm²), 50°C, 72 h.

-

-

Hydrolysis :

-

Base : NaOH/EtOH, 50–55°C, 2–3 h.

-

-

Purification : Filtration, extraction, drying.

Yield : 68–85% (two steps).

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Hydroxylated naphthyridine derivatives.

Substitution: N-alkyl or N-acyl naphthyridine derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that naphthyridine derivatives, including ethyl 5-amino-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate, display significant antimicrobial activity. These compounds have been tested against various pathogens, demonstrating efficacy against both Gram-positive and Gram-negative bacteria. The structural features of naphthyridines contribute to their ability to inhibit bacterial growth and could be explored for developing new antibiotics .

Anticancer Potential

The anticancer properties of naphthyridine derivatives are particularly noteworthy. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, such as topoisomerase inhibition and interference with cell cycle progression . this compound is being investigated for its potential as an anticancer agent due to its ability to affect cellular pathways associated with cancer proliferation.

Neurological Applications

Naphthyridine derivatives have also been studied for their effects on neurological disorders. They exhibit properties that may be beneficial in treating conditions such as Alzheimer's disease and depression. The modulation of phosphodiesterase (PDE) activity by these compounds could enhance cognitive functions by increasing cyclic GMP levels in neuronal tissues .

Synthesis Approaches

The synthesis of this compound can be achieved through various methods:

Classical Synthetic Methods

Traditional synthetic routes include reactions such as the Skraup synthesis and the Friedlander reaction, which involve the condensation of appropriate precursors under acidic conditions .

Green Chemistry Approaches

Recent advancements emphasize eco-friendly synthetic methods using microwave irradiation or ionic liquid-mediated reactions to improve yield and reduce environmental impact .

Case Studies and Research Findings

Several studies have documented the efficacy of naphthyridine derivatives:

Anticancer Activity Study

A review highlighted the anticancer mechanisms of various naphthyridine derivatives, noting their ability to act as topoisomerase inhibitors and induce apoptosis in cancer cell lines .

Antimicrobial Efficacy Research

In vitro studies demonstrated that this compound exhibited potent activity against resistant strains of bacteria, suggesting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of ethyl 5-amino-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or interfere with DNA replication in cancer cells. The compound’s structure allows it to bind to active sites of enzymes or receptors, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

The structural and functional variations among 1,8-naphthyridine derivatives critically influence their physicochemical properties, reactivity, and biological efficacy. Below is a systematic comparison:

Substituent Analysis

Ethyl 5-Amino-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

- Substituents: 5-Amino, 2-oxo, 3-ethyl ester.

2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic Acid (CAS 5175-14-4)

- Substituents : 2-Oxo, 3-carboxylic acid.

- Key Features : The free carboxylic acid group increases polarity, reducing solubility in organic solvents but improving chelation properties .

Ethyl 4-Hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS 1186189-28-5)

- Substituents : 4-Hydroxy, 2-oxo, 3-ethyl ester.

- Key Features : The hydroxyl group at position 4 introduces acidity (pKa ~8–10), influencing pH-dependent solubility .

Ethyl 1-Benzyl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS 179064-00-7)

- Substituents : 1-Benzyl, 4-hydroxy, 2-oxo, 3-ethyl ester.

- Key Features : The benzyl group enhances lipophilicity, likely improving membrane permeability .

Physicochemical Properties

Biological Activity

Ethyl 5-amino-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS Number: 1416346-28-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

This compound has the following chemical formula:

- Molecular Formula : CHNO

The compound features a naphthyridine core, which is known for its diverse pharmacological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of naphthyridine compounds exhibit notable antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

These results suggest that the compound has moderate antibacterial activity, particularly against Gram-positive bacteria .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. In a study assessing its effects on cyclooxygenase (COX) enzymes, the compound demonstrated selective inhibition of COX-2 over COX-1:

| Compound | IC (μM) | Selectivity Index (SI) |

|---|---|---|

| Ethyl 5-amino derivative | 0.62 μM | 8.85 |

This selectivity is crucial as it indicates potential for reduced gastrointestinal side effects compared to non-selective NSAIDs .

The proposed mechanism of action for ethyl 5-amino derivatives involves inhibition of the PI3K/Akt signaling pathway, which is often dysregulated in various cancers. By modulating this pathway, the compound may exert anti-cancer effects alongside its anti-inflammatory properties .

Study on Anti-cancer Effects

A recent study investigated the anti-cancer properties of ethyl 5-amino derivatives in p53-deficient tumor models. The results indicated:

- Tumor Growth Inhibition : The compound significantly reduced tumor size in vivo.

| Treatment Group | Tumor Size Reduction (%) |

|---|---|

| Control | 0% |

| Compound Treatment | 45% |

These findings suggest that ethyl 5-amino derivatives could be promising candidates for further development as anti-cancer agents .

Q & A

Q. What are the established synthetic routes for Ethyl 5-amino-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate, and what are their key intermediates?

The compound is typically synthesized via multi-step reactions involving:

- Step 1 : Formation of the 1,8-naphthyridine core using diethyl ethoxy methylene malonate under reflux in diphenyl ether (250°C, 4 h) to yield ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate .

- Step 2 : Introduction of substituents via alkylation or aminolysis. For example, ethyl 4-amino-2-oxo-1,2-dihydro-1,7-naphthyridine derivatives can be alkylated using ethyl bromoacetate (K₂CO₃, AcEt, reflux, 18 h) .

- Step 3 : Selective hydrolysis or aminolysis to install the 5-amino group. Partial aminolysis of esters (e.g., NH₃/EtOH, 100°C, sealed tube) is a common strategy .

Q. What analytical techniques are critical for characterizing this compound?

- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used to resolve crystal structures, especially for verifying tautomeric forms and hydrogen bonding .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., exact mass 234.068076 for related naphthyridine esters) .

- NMR spectroscopy : ¹H/¹³C NMR distinguishes substituent positions, particularly the amino (δ ~5 ppm) and ester groups (δ ~4.3 ppm for -OCH₂CH₃) .

Q. How can researchers optimize purification for this compound?

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences, especially for removing unreacted intermediates .

- Column chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 3:7 to 1:1) effectively separates naphthyridine derivatives .

Advanced Research Questions

Q. How does the tautomeric equilibrium of 1,8-naphthyridinones impact reactivity and biological activity?

The keto-enol tautomerism at the 2-oxo-1,2-dihydro position influences hydrogen bonding and metal coordination. For example:

- Keto form : Predominates in non-polar solvents, enhancing π-stacking in crystal structures .

- Enol form : Stabilized in polar solvents, increasing acidity (pKa ~2.83) and reactivity toward electrophiles .

Mechanistic studies using deuterated solvents (e.g., D₂O for proton exchange tracking) can validate tautomeric ratios .

Q. What strategies resolve contradictions in reported synthetic yields for 1,8-naphthyridine derivatives?

- Reaction monitoring : Use in-situ techniques like FT-IR or HPLC to identify side reactions (e.g., over-alkylation or ester hydrolysis) .

- Parameter optimization : Varying temperature (e.g., 90°C vs. 150°C) and catalysts (e.g., NaH vs. K₂CO₃) can reconcile yield disparities .

- Computational validation : DFT calculations predict intermediates’ stability, guiding experimental refinement .

Q. How can structure-activity relationships (SAR) be explored for RNase H inhibition?

- Bioisosteric replacements : Substitute the 5-amino group with guanidino or nitro groups to modulate hydrogen-bonding interactions .

- Docking studies : Use molecular docking (e.g., AutoDock Vina) with RNase H crystal structures (PDB IDs) to predict binding modes of naphthyridine derivatives .

- In vitro assays : Measure IC₅₀ values against HIV-1 RT mutants (e.g., E478Q-inactivated RNase H) to quantify inhibition .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

- Exothermic reactions : Control reflux conditions (e.g., diphenyl ether at 250°C) using jacketed reactors to prevent decomposition .

- Byproduct formation : Optimize stoichiometry of alkylating agents (e.g., benzyl chloride) and use scavengers (e.g., molecular sieves) .

- Safety : Handle intermediates with bromine or NaH in inert atmospheres (Ar/N₂) due to pyrophoric risks .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.